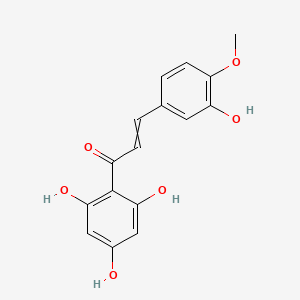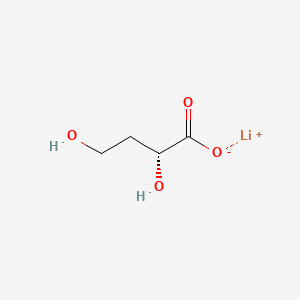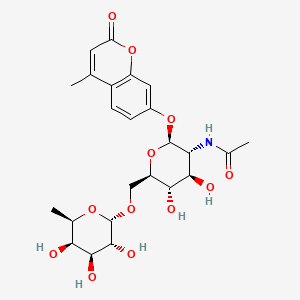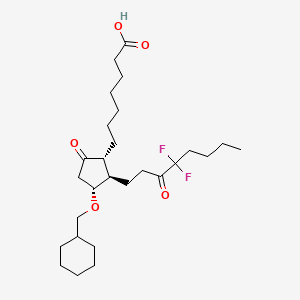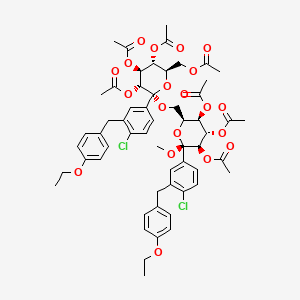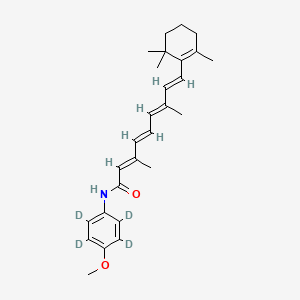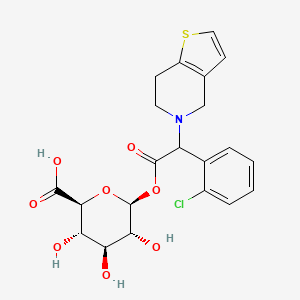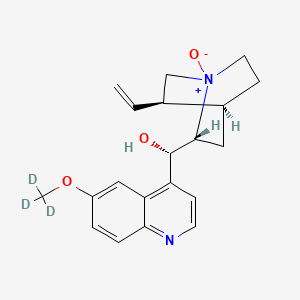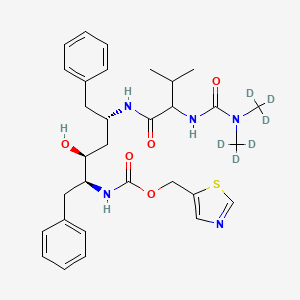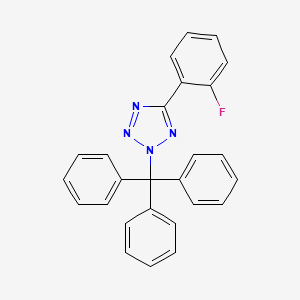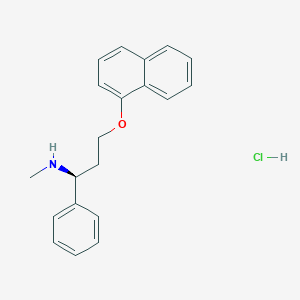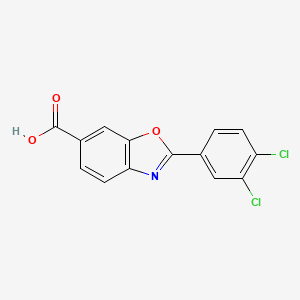
TFM Impurity 2
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
TFM Impurity 2, also known by its chemical name 4-(2,4-dichlorophenyl)-2-oxo-1,2-dihydroquinoline-3-carboxylic acid, is a compound with the molecular formula C14H7Cl2NO3 and a molecular weight of 308.11 g/mol . It is often used as a reference material in various scientific studies and industrial applications.
Méthodes De Préparation
The synthesis of TFM Impurity 2 involves several steps. One common synthetic route includes the reaction of 2,4-dichlorobenzoyl chloride with 2-aminobenzoic acid under controlled conditions to form the intermediate product. This intermediate is then cyclized to produce this compound. The reaction conditions typically involve the use of organic solvents such as dichloromethane and catalysts like triethylamine .
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet commercial demands. These methods often involve optimization of reaction conditions to improve yield and purity, as well as the use of advanced purification techniques such as recrystallization and chromatography .
Analyse Des Réactions Chimiques
TFM Impurity 2 undergoes various chemical reactions, including:
Oxidation: It can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur with reagents like sodium methoxide or potassium tert-butoxide.
Common reagents and conditions used in these reactions include organic solvents like methanol, ethanol, and dichloromethane, as well as catalysts and bases to facilitate the reactions. Major products formed from these reactions depend on the specific reagents and conditions used but can include various substituted quinoline derivatives .
Applications De Recherche Scientifique
TFM Impurity 2 has a wide range of scientific research applications:
Chemistry: It is used as a reference material in analytical chemistry for the development and validation of chromatographic methods.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a standard in quality control processes.
Mécanisme D'action
The mechanism of action of TFM Impurity 2 is not fully understood. it is believed to interact with specific molecular targets and pathways in biological systems. For example, it may inhibit certain enzymes or receptors involved in cellular processes, leading to its observed biological effects .
Comparaison Avec Des Composés Similaires
TFM Impurity 2 can be compared with other similar compounds, such as:
4-(trifluoromethyl)aniline: This compound also contains a trifluoromethyl group and is used in various chemical reactions and industrial applications.
5-methyl-1,2-oxazole-4-carboxylic acid: Another compound with similar structural features and applications in scientific research.
This compound is unique due to its specific chemical structure and the presence of both dichlorophenyl and quinoline moieties, which contribute to its distinct chemical and biological properties .
Propriétés
Numéro CAS |
1507158-86-2 |
|---|---|
Formule moléculaire |
C14H7Cl2NO3 |
Poids moléculaire |
308.1 g/mol |
Nom IUPAC |
2-(3,4-dichlorophenyl)-1,3-benzoxazole-6-carboxylic acid |
InChI |
InChI=1S/C14H7Cl2NO3/c15-9-3-1-7(5-10(9)16)13-17-11-4-2-8(14(18)19)6-12(11)20-13/h1-6H,(H,18,19) |
Clé InChI |
VOIBZDGFELIGPN-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1C2=NC3=C(O2)C=C(C=C3)C(=O)O)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


